molecular formula C19H14ClN3O2 B1497107 4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one CAS No. 81935-60-6

4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B1497107
CAS No.: 81935-60-6
M. Wt: 351.8 g/mol
InChI Key: OHLFWLUPLZLCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one, identified by CAS number 81935-60-6, is a chemical compound of significant interest in pharmaceutical research and development . With a molecular formula of C19H14ClN3O2 and a molecular weight of 351.79 g/mol, this compound is structurally characterized as a benzo[b][1,5]naphthyridine derivative . Its specific molecular structure positions it as a critical intermediate or impurity in the synthesis and analysis of more complex active pharmaceutical ingredients (APIs), particularly within the antimalarial drug class . Researchers utilize this compound primarily as a high-purity reference standard for analytical purposes. Its applications are essential in analytical method development (AMV) and validation, as well as in rigorous quality control (QC) procedures during the commercial production and regulatory submission of APIs . By serving as a well-characterized benchmark, it enables scientists to ensure the identity, potency, and purity of pharmaceutical compounds, to monitor stability and degradation profiles, and to accurately quantify the presence of related substances. This compound is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to adhere to all applicable laboratory safety protocols and regulations when handling this material.

Properties

IUPAC Name

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-25-17-9-8-15-19(23-17)18(21-12-3-5-13(24)6-4-12)14-7-2-11(20)10-16(14)22-15/h2-10,24H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLFWLUPLZLCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647333
Record name 4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81935-60-6
Record name 4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one (CAS Number: 81935-60-6) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H14ClN3O2C_{19}H_{14}ClN_{3}O_{2}, with a molecular weight of approximately 351.79 g/mol. Key physical properties include:

PropertyValue
Density1.438 g/cm³
LogP4.316
Polar Surface Area70.50 Ų

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential , particularly through mechanisms involving apoptosis and cell cycle arrest.

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and promoting mitochondrial dysfunction.
  • Cell Cycle Arrest : It effectively halts the cell cycle in the G0/G1 phase, preventing cancer cells from proliferating. This was observed in studies where treated cells exhibited significant accumulation in these phases.

Case Studies and Research Findings

A study evaluated the cytotoxicity of this compound against several cancer cell lines, including leukemia (CCRF-CEM), lung (A549), and colon (HCT116) carcinomas. The results indicated:

Cell LineIC50 (µM)Mechanism Observed
CCRF-CEM0.55Apoptosis induction
A5491.20Cell cycle arrest in G0/G1 phase
HCT1162.74Inhibition of DNA/RNA synthesis

These findings suggest that the compound exhibits potent anticancer activity with low IC50 values across different cancer types, indicating its potential as a therapeutic agent.

Pharmacological Studies

In addition to its cytotoxic effects, pharmacological studies have explored the compound's interaction with various biological targets:

  • DNA/RNA Damage : The compound has been shown to inhibit DNA and RNA synthesis significantly, leading to irreversible damage to cancer cells.
  • Cell Proliferation : The reduction in BrDU incorporation into DNA indicates diminished cellular proliferation upon treatment.

Scientific Research Applications

Antimalarial Activity

Pyronaridine has been extensively studied for its efficacy against malaria. It is known to exhibit significant activity against both Plasmodium falciparum and Plasmodium vivax, the two primary species responsible for malaria in humans.

Combination Therapies

Research has indicated that Pyronaridine is often used in combination with other antimalarial drugs to enhance therapeutic efficacy and reduce the likelihood of resistance development. For example:

Combination PartnerEfficacyNotes
ArtesunateHighSynergistic effects observed in clinical trials.
LumefantrineModerateUsed in fixed-dose combinations for improved outcomes.

Pharmacokinetics and Safety

Studies have demonstrated that Pyronaridine possesses favorable pharmacokinetic properties, including a long half-life, which supports its use in once-daily dosing regimens. Safety profiles indicate that it is generally well-tolerated, with common side effects being mild and transient.

Potential Use Against Other Diseases

Emerging research suggests that Pyronaridine may have potential applications beyond malaria:

  • Antiviral Activity : Preliminary studies indicate possible antiviral properties against certain viruses.
  • Cancer Research : Investigations into its cytotoxic effects on various cancer cell lines are ongoing, with promising results suggesting it may inhibit tumor growth.

Case Study 1: Efficacy Against Malaria

In a clinical trial involving 300 patients with uncomplicated malaria, Pyronaridine demonstrated a cure rate of over 95% when administered over three days. The study highlighted its rapid action and low incidence of adverse effects compared to traditional therapies.

Case Study 2: Combination Therapy

A randomized controlled trial assessed the efficacy of Pyronaridine combined with Artesunate in treating multidrug-resistant malaria cases. Results showed a significantly higher cure rate (98%) compared to standard treatment options (85%).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives and their key differences are summarized below:

Compound Name Substituents/Modifications Molecular Weight (LC-MS [M+1]⁺) Key Properties
Target Compound 7-Cl, 2-OCH₃, imino-cyclohexadienone Not explicitly reported Redox-active; potential chelator
7-Chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine (1) 7-Cl, 2-OCH₃, NH₂ at position 10 381.17 Intermediate for further functionalization; high yield (70–80%)
4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6-bis(pyrrolidinylmethyl)phenol (2) 7-Cl, 2-OCH₃, bis-pyrrolidinylmethyl on cyclohexadienone 351.29 (metabolite) Enhanced solubility; possible pharmacokinetic advantages
N-{2-[(7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl}acetamide (3) 7-Cl, 2-OCH₃, acetamide on phenyl ring Not reported Improved hydrogen-bonding capacity; potential bioactivity
4-[(4-Amino-8-hydroxy-1-naphthyl)imino]cyclohexa-2,5-dien-1-one (4) Amino-hydroxy-naphthyl instead of benzo-naphthyridine 100% purity (CAS 6201-72-5) High reactivity; safety concerns (toxicological data lacking)

Key Observations :

  • Electron-Withdrawing Groups : The 7-Cl and 2-OCH₃ substituents in the target compound and (1) enhance stability and modulate electronic effects compared to (4) , which lacks these groups .
  • Solubility: Metabolite (2) ’s pyrrolidinylmethyl groups likely improve aqueous solubility compared to the target compound’s unmodified cyclohexadienone ring .
  • Bioactivity Potential: Compound (3) ’s acetamide group may enhance interactions with biological targets (e.g., enzymes) via hydrogen bonding, a feature absent in the target compound .
Physicochemical and Reactivity Comparisons
  • Redox Activity: The imino-cyclohexadienone moiety in the target compound and (4) enables redox cycling, analogous to quinone-based systems .
  • Thermal Stability : ’s synthesis of (1) via reflux (2.5–3 h) indicates moderate thermal stability for benzo[b][1,5]naphthyridine derivatives, likely shared by the target compound .

Preparation Methods

Chemical Identity and Background

The compound 4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one is a quinoline-based molecule characterized by a benzo[b]naphthyridine core substituted with chloro and methoxy groups, linked via an imino group to a cyclohexa-2,5-dien-1-one moiety. It is structurally related to pyronaridine, a known antimalarial agent, with a molecular formula of C29H32ClN5O2 (as part of pyronaridine tetraphosphate salt) and a molecular weight around 436.9 g/mol for the free base form.

General Synthetic Strategy

The synthesis of this compound involves key steps typical for quinoline and naphthyridine derivatives, including:

  • Construction of the benzo[b]naphthyridine core
  • Introduction of chloro and methoxy substituents
  • Formation of the imino linkage to the cyclohexa-2,5-dien-1-one ring

The preparation is generally achieved via condensation reactions between appropriately substituted amines and cyclohexadienone derivatives under controlled conditions.

Detailed Preparation Methods

Condensation Reaction Approach

The primary method involves the condensation of a 7-chloro-2-methoxy-1,5-dihydrobenzo[b]naphthyridin-10-amine derivative with cyclohexa-2,5-dien-1-one or its derivatives to form the imino bond.

  • Reaction Conditions: Typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, with mild heating (room temperature to 55°C) to facilitate imine formation.
  • Catalysts: Acid catalysts or mild bases may be employed to promote condensation.
  • Purification: The crude product is purified by column chromatography or recrystallization.

Solubility and Stock Solution Preparation

For experimental and formulation purposes, the compound exhibits good solubility in DMSO (≥12.25 mg/mL) with gentle warming (37°C) and ultrasonic agitation to enhance dissolution. Stock solutions are typically prepared by dissolving weighed amounts in DMSO, with storage recommendations to maintain stability:

Parameter Details
Solvent DMSO
Solubility ≥ 12.25 mg/mL at 37°C
Storage Temperature -20°C to -80°C
Stability Up to 6 months at -80°C
Preparation Tips Warm tube at 37°C and sonicate

Reaction Conditions and Yield Optimization

The synthesis benefits from controlled reaction times and temperatures to maximize yield and purity:

Step Conditions Notes
Substrate dissolution Acetonitrile or acetone, reflux Ensures complete solubilization
Alkyl halide addition 1.05 mmol, reflux for 48 hours Used for alkylation steps in analogs
Oxidation (if applicable) H2O2, Pd0/RGO catalyst, 55°C, 12 h For intermediate ketone formation
Purification Column chromatography Removes impurities

These conditions are adapted from related synthetic pathways for similar quinoline derivatives, ensuring high yields (56-83%) and reproducibility.

Practical Considerations for Scale-Up and Stability

  • Stock Solution Handling: To avoid degradation, solutions should be aliquoted to prevent repeated freeze-thaw cycles.
  • Solvent Selection: Solvent choice depends on solubility and downstream application; DMSO is preferred for biological assays.
  • Temperature Control: Maintaining reaction temperature within specified ranges avoids side reactions.
  • Purification: Multiple chromatographic steps may be necessary to achieve pharmaceutical-grade purity.

Summary Table of Preparation Protocol

Preparation Step Reagents/Conditions Outcome/Notes
Core synthesis Starting amine + cyclohexa-2,5-dien-1-one Formation of imino linkage
Solvent DMSO or acetonitrile Enhances solubility and reaction rate
Temperature 25°C to 55°C Mild heating for condensation
Reaction time 12 to 48 hours Optimized for yield and purity
Catalyst Acid or base catalyst (optional) Facilitates imine formation
Work-up Extraction, centrifugation, chromatography Purification of final product
Stock solution preparation Dissolution in DMSO at 37°C + sonication For biological and formulation use
Storage -20°C to -80°C Maintains compound stability

Research Findings and Applications

While direct detailed synthetic protocols specific to this exact compound are limited in publicly available literature, the closely related pyronaridine tetraphosphate synthesis and handling protocols provide a robust framework for preparation. The compound’s solubility and stability profile support its use in biological assays and drug formulation studies.

Q & A

Basic Research Questions

Q. How can the structural conformation of 4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one be experimentally validated?

  • Methodological Answer : Use a combination of single-crystal X-ray diffraction (to resolve bond angles and heterocyclic conformations) and NMR spectroscopy (to confirm proton environments and substituent positions). Cross-validate with computational methods like density functional theory (DFT) to compare predicted vs. observed geometries. Structural ambiguities (e.g., tautomerism in the imino group) require pH-controlled experiments to stabilize specific forms .

Q. What are the critical physicochemical properties influencing this compound’s solubility and reactivity?

  • Methodological Answer : Key parameters include logP (4.32) , indicating high lipophilicity, and polar surface area (70.5 Ų) , which affects membrane permeability . Experimental determination via HPLC solubility assays (using gradients of water/acetonitrile) and pH-solubility profiling can clarify dissolution behavior. Reactivity under varying conditions (e.g., photostability) should be tested using UV-Vis spectroscopy with controlled light exposure .

Q. What synthetic routes are reported for analogous benzo[b][1,5]naphthyridine derivatives?

  • Methodological Answer : A common approach involves nucleophilic substitution of halogenated intermediates (e.g., 7-chloro-2-methoxy-10-chlorobenzo[b][1,5]naphthyridine) with amines or phenols under reflux in ethanol. Purification via repeated crystallization (ethanol or acetic acid) and monitoring by TLC/LC-MS ensures product integrity. Yields typically range from 70–98% depending on substituent steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected [M+1]+ peaks in LC-MS) may arise from residual solvents, tautomerism, or degradation. Perform high-resolution mass spectrometry (HRMS) to confirm molecular ions and 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For tautomerism, conduct variable-temperature NMR or stabilize specific forms using pH-adjusted solvents .

Q. What experimental designs are optimal for studying this compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer : Adopt a tiered approach:

Laboratory studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (e.g., UV light, pH 5–9). Use HPLC-UV to track degradation products.

Biotic transformations : Test microbial degradation via soil slurry assays with LC-MS/MS quantification.

Ecotoxicology : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines. Reference frameworks like Project INCHEMBIOL for integrating abiotic/biotic data .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential pharmacological activity?

  • Methodological Answer :

  • Computational : Perform molecular docking against target proteins (e.g., kinases) using the compound’s X-ray/NMR-derived geometry. Compare with analogs to identify critical substituents (e.g., methoxy vs. chloro groups).
  • Experimental : Synthesize derivatives with modified substituents (e.g., replacing methoxy with hydroxy) and test in vitro enzyme inhibition assays . Use QSAR models to correlate structural features with activity .

Q. What strategies mitigate challenges in long-term stability studies of this compound?

  • Methodological Answer : Design accelerated stability tests under ICH guidelines (40°C/75% RH for 6 months). Use HPLC-DAD to monitor degradation products. For photostability, employ ICH Q1B protocols with controlled light exposure. For hygroscopicity, conduct dynamic vapor sorption (DVS) analysis .

Data Analysis & Theoretical Frameworks

Q. How can researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link experiments to concepts like "molecular hybridization" (combining benzo[b]naphthyridine with cyclohexadienone pharmacophores) or "metalloenzyme inhibition" (given the compound’s potential metal-chelating imino group). Use systems pharmacology models to predict multi-target effects .

Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Apply non-linear regression (e.g., Hill equation) to calculate EC50/LC50 values. For population-level effects, use hierarchical Bayesian models to account for variability. Validate with ANOVA for multi-factor experimental designs (e.g., rootstock/trellis system impacts in ecotoxicology) .

Tables of Key Data

Property Value Method Reference
Molecular Weight351.79 g/molHRMS
logP4.32ACD/Percepta Prediction
Density1.438 ± 0.06 g/cm³Pycnometry
Synthetic Yield (Analog)70–98%Crystallization (Ethanol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one
Reactant of Route 2
4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.